molecular formula C24H22N2O2 B2676673 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 371143-56-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No. B2676673
CAS RN: 371143-56-5
M. Wt: 370.452
InChI Key: JXOIGOHRCJORQV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, also known as BTMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Sigma-2 Receptor Probe Development

The development of sigma-2 receptor probes for in vitro studies is a notable application. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been radiolabeled with tritium to evaluate binding to sigma-2 receptors, offering insights into the receptor's structure and function (Xu et al., 2005).

Chemical Synthesis and Cyclization Studies

Research on cyclization reactions to synthesize quinazolinones and related compounds is another application area. For example, acylation and subsequent sodium methoxide-catalyzed ring closure have been used to create 3-methyl-2-phenylquinazoline-4-thiones, demonstrating the versatility of tetrahydroquinolin derivatives in synthetic chemistry (Hanusek et al., 2006).

Anticancer Agent Synthesis

The compound's framework has been explored for synthesizing anticancer agents. Specifically, substituted 1,2,3,4-tetrahydroisoquinolines have been studied for their antitumor properties, highlighting the compound's potential as a scaffold for developing new therapeutic agents (Redda et al., 2010).

Imaging Agent Development for PET

In the realm of diagnostic imaging, fluorine-containing benzamide analogs, including those based on tetrahydroquinoline derivatives, have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors, underscoring the compound's diagnostic potential (Tu et al., 2007).

Histone Deacetylase (HDAC) Inhibitor Development

Further, analogs of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide have been investigated as potent histone deacetylase (HDAC) inhibitors, particularly those selective for the HDAC6 isoform, indicating the compound's relevance in epigenetic studies and potential therapeutic applications (Blackburn et al., 2013).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-8-5-6-12-21(17)23(27)25-20-13-14-22-19(16-20)11-7-15-26(22)24(28)18-9-3-2-4-10-18/h2-6,8-10,12-14,16H,7,11,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOIGOHRCJORQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

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